3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound with a unique structure that includes a thiadiazolo-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C17H16F2N4O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-tert-butyl-7-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C17H16F2N4O3S2/c1-17(2,3)12-13(25)23-15(21-20-12)28-16(22-23)27-8-11(24)9-4-6-10(7-5-9)26-14(18)19/h4-7,14H,8H2,1-3H3 |
InChI Key |
QDPBXBMJWBLWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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